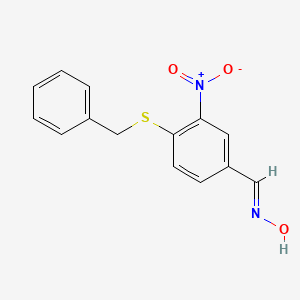

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime

説明

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is a nitroaromatic compound featuring a benzylsulfanyl substituent at the 4-position, a nitro group at the 3-position, and an oxime functional group derived from the aldehyde moiety.

特性

IUPAC Name |

(NE)-N-[(4-benzylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-15-9-12-6-7-14(13(8-12)16(18)19)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETBIGPNTSZNJQ-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps:

Formylation: The formylation of the nitrobenzylsulfanyl compound can be carried out using the Vilsmeier-Haack reaction, which involves the reaction of the compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group.

Oximation: The final step involves the conversion of the aldehyde group to an oxime. This can be achieved by reacting the formylated compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C14H12N2O3S

- Molar Mass : 288.32 g/mol

- CAS Number : 303996-22-7

The compound features a benzyl sulfanyl group attached to a nitrobenzene ring, which contributes to its reactivity and potential biological activity.

Organic Synthesis

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions.

Table 1: Synthetic Reactions Involving 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of the oxime group with nucleophiles | New oxime derivatives |

| Condensation | Formation of larger molecular structures | Polymeric materials |

| Reduction | Conversion of nitro to amino groups | Amino derivatives |

Medicinal Chemistry

The compound has shown potential as a lead compound in drug development, particularly due to its ability to interact with biological targets. Research indicates that it may possess antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

The compound's structure allows it to interact with specific enzymes and receptors, making it a candidate for further biological studies. Preliminary research indicates possible enzyme inhibition, which could lead to therapeutic applications.

Table 2: Biological Activities Associated with 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime

| Activity Type | Targeted Enzyme/Receptor | Effect |

|---|---|---|

| Enzyme Inhibition | Aldose Reductase | Reduced glucose metabolism |

| Antimicrobial | Bacterial Cell Wall Synthesis | Inhibition of bacterial growth |

| Anticancer | Apoptosis Pathways | Induction of cancer cell death |

作用機序

The mechanism of action of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds or act as a nucleophile in biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime and its analogs:

Key Observations:

Substituent Effects: Electronic Properties: The nitro group at the 3-position is strongly electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde-derived oxime. Substitutions on the sulfanyl group (e.g., p-tolyl, chlorophenyl) modulate solubility and steric effects. Steric Hindrance: Bulkier substituents (e.g., benzyl vs. p-tolyl) may reduce reactivity in nucleophilic addition reactions involving the oxime group.

Physicochemical Properties :

- The p-tolylsulfanyl derivative (CAS 477852-05-4) is reported as a liquid at room temperature, whereas other analogs lack explicit data on melting points or solubility. This suggests that alkyl or aryl substituents significantly affect phase behavior .

- Molecular weights range from ~288 (p-tolyl) to 370 g/mol (trifluoromethylbenzyl), with heavier variants likely exhibiting lower aqueous solubility .

Applications: The p-tolylsulfanyl compound is explicitly noted for R&D and commercial synthesis, implying utility in scalable processes . Chlorinated derivatives (e.g., 4-chlorophenyl, 2-chlorobenzyl) may be explored for pesticidal or herbicidal activity due to the bioactivity of nitroaromatics .

Synthetic Accessibility :

- The benzylsulfanyl group is synthetically versatile, allowing facile modification via nucleophilic aromatic substitution or oxidation to sulfone/sulfoxide derivatives.

Limitations in Available Data:

- Melting points, solubility, and toxicity profiles are largely unreported for these compounds, necessitating further experimental characterization.

生物活性

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, a compound with the molecular formula , has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula :

- CAS Number : 303996-22-7

- Molar Mass : 280.32 g/mol

The compound features a benzylsulfanyl group and a nitro group attached to a benzenecarbaldehyde oxime, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Properties : There is emerging evidence that it may exhibit anticancer effects by inducing apoptosis in cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

The biological effects of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime are thought to arise from its interaction with cellular targets. The nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells. Additionally, the sulfanyl group may facilitate interactions with thiol-containing proteins, influencing various signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of aldose reductase |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated significant cytotoxicity at higher concentrations, suggesting that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.5 | Caspase activation |

| A549 (Lung) | 18.0 | Mitochondrial dysfunction |

Q & A

Q. What ethical and safety protocols are critical for handling this compound?

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

- Methodological Answer : Systematically vary substituents (e.g., benzylsulfanyl → methylsulfanyl) and use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Include 3D-QSAR models (e.g., CoMFA) for spatial insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。